(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-15-7-9-16(10-8-15)11-18(13-22)21-23-20(14-25-21)17-5-4-6-19(12-17)24-2/h4-12,14H,3H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZARXQJQWLTRK-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, thiazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Research Findings and Gaps
Anticancer Potential: Thiazole-acrylonitrile hybrids with planar substituents (e.g., benzo[d]thiazole) show potent GI₅₀ values, suggesting the target compound’s 3-methoxyphenyl group could mimic this behavior .
Data Gaps : Melting points, solubility, and direct bioactivity data for the target compound are unavailable, necessitating further experimental validation.
Biological Activity
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, a thiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant case studies and research findings.
- Molecular Formula : C21H19N3OS
- Molecular Weight : 361.5 g/mol
- CAS Number : 450353-11-4
1. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promising results in inhibiting cancer cell proliferation.
Case Study Findings :
- A study demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The compound showed an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating significant anticancer potential .
- Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity. Specifically, the methoxy group attached to the phenyl ring plays a crucial role in increasing the compound's efficacy .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| This compound | HT29 | 1.61 ± 1.92 |
| Doxorubicin | HT29 | <1.0 |
2. Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented, with several studies highlighting their effectiveness against various pathogens.
Research Findings :
- In vitro studies have shown that thiazole compounds possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .
| Pathogen | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
3. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties.
Findings from Animal Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
